Cheirolin

Description

Contextualization of Cheirolin within Isothiocyanate Research

This compound belongs to the class of organic compounds known as isothiocyanates (ITCs). abcam.comnih.gov Isothiocyanates are sulfur-containing compounds characterized by the functional group -N=C=S. tandfonline.com They are primarily recognized as hydrolysis products of glucosinolates, which are secondary metabolites found predominantly in plants of the Brassicaceae family, also known as the mustard family. mdpi.comnih.govresearchgate.netmdpi.com

Research into isothiocyanates has expanded significantly due to their diverse biological activities. mdpi.comresearchgate.netsciopen.com this compound, specifically, is identified as 1-isothiocyanato-3-(methylsulfonyl)propane or 3-Methylsulfonylpropyl isothiocyanate. lookchem.com Its study contributes to the broader understanding of the structural diversity and biological potential within the isothiocyanate class. Other well-studied isothiocyanates include sulforaphane (B1684495), phenethyl isothiocyanate (PEITC), and allyl isothiocyanate (AITC). mdpi.comnih.govmdpi.com Comparing the activities of this compound with these related compounds helps to delineate the structure-activity relationships within this group.

Significance of Glucosinolate-Derived Compounds in Phytochemistry

Glucosinolates are a large group of sulfur-containing secondary metabolites found in plants of the order Brassicales, particularly in the Brassicaceae family. nih.govmdpi.comnih.govwikipedia.orgresearchgate.netnih.gov They are responsible for the characteristic pungent taste and odor of many cruciferous vegetables like cabbage, broccoli, and horseradish. wikipedia.org

The biological significance of glucosinolates lies primarily in their enzymatic hydrolysis by myrosinase (thioglucoside glycohydrolase, EC 3.2.3.1) when plant tissue is damaged. mdpi.comresearchgate.netnih.gov This hydrolysis yields a variety of breakdown products, including isothiocyanates, thiocyanates, nitriles, and epithionitriles. mdpi.commdpi.comfrontiersin.orgfrontiersin.org The type of product formed depends on the structure of the glucosinolate side chain and the reaction conditions. nih.govfrontiersin.org

These glucosinolate hydrolysis products, particularly isothiocyanates, are considered the main bioactive compounds and play a crucial role in the plant's defense mechanism against herbivores and pathogens. mdpi.comwikipedia.orgnih.govmdpi.com In phytochemistry, the study of these compounds is significant not only for understanding plant-environment interactions but also for exploring their potential effects on human health. Research has investigated the biological activities of these compounds, including their antioxidant and other effects. mdpi.comnih.govresearchgate.netsciopen.commdpi.commdpi.comnih.govmdpi.com

This compound is derived from the hydrolysis of glucothis compound (B91262), a specific glucosinolate found in plants such as Erysimum cheiranthoides (wormseed wallflower). researchgate.netwikipedia.org Erysimum species are known to accumulate glucosinolates. wikipedia.orgwikipedia.org The presence and concentration of glucosinolates, and subsequently their hydrolysis products like this compound, can vary depending on factors such as plant species, cultivar, growth conditions, and plant part. nih.govresearchgate.net

Detailed research findings on this compound contribute to the broader knowledge base of glucosinolate-derived compounds. Studies have investigated its chemical properties and biological activities.

This compound has been identified as a potent Nrf2 inducer. abcam.com The Nrf2 pathway is a key regulator of cellular defense against oxidative stress and inflammation. mdpi.comnih.govmdpi.com Research indicates that this compound can increase the levels of heme oxygenase 1 and γ-glutamylcysteine synthetase mRNA and protein, similar to other isothiocyanates like Iberverin and Iberin (B1674146). abcam.com

Studies comparing the inductive activity of various isothiocyanates on phase II detoxification enzymes, such as quinone reductase (QR) and glutathione (B108866) S-transferase (GST), have included this compound. One study in rats found that at a specific low dose (40 μmol/kg/day), this compound did not show an effect on these enzymes in the tissues examined, while other isothiocyanates like allyl isothiocyanate, iberverin, erucin, sulforaphane, and iberin did induce these enzymes in certain tissues like the duodenum, forestomach, and urinary bladder. acs.orgresearchgate.netcambridge.org This suggests potential differences in the biological activities or bioavailability of this compound compared to other ITCs at certain concentrations.

In vitro studies have also explored the protective effects of this compound. For instance, this compound has been shown to protect human dopaminergic neuronal cells (SH-SY5Y) against toxicity induced by doxorubicin (B1662922) in an in vitro setting. mdpi.com

The chemical properties of this compound are well-defined.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂S₂ | abcam.comnih.govlookchem.comuni.lu |

| Molecular Weight | 179.26 Da | lookchem.com |

| CAS Number | 505-34-0 | abcam.comlookchem.com |

| PubChem CID | 10454 | abcam.comnih.govuni.lunih.gov |

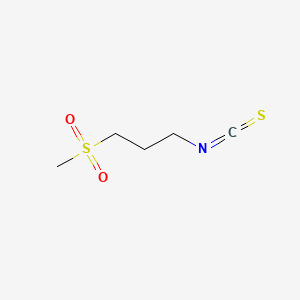

| Canonical SMILES | CS(=O)(=O)CCCN=C=S | uni.lu |

| InChI Key | ZSJGCHNCYSHQEU-UHFFFAOYSA-N | uni.lu |

| IUPAC Name | 1-isothiocyanato-3-methylsulfonylpropane | abcam.com |

This compound's occurrence in plants like Erysimum cheiranthoides highlights the importance of studying natural sources for the discovery and characterization of bioactive compounds. researchgate.netwikipedia.org Research continues to explore the full spectrum of biological activities associated with this compound and other glucosinolate-derived isothiocyanates.

This compound is a naturally occurring chemical compound primarily found within the plant family Brassicaceae. It is an isothiocyanate, a class of sulfur-containing organic compounds known for their pungent flavor and biological activities.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-isothiocyanato-3-methylsulfonylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S2/c1-10(7,8)4-2-3-6-5-9/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJGCHNCYSHQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198517 | |

| Record name | Cheirolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-34-0 | |

| Record name | Cheirolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cheirolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cheirolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHEIROLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DA547512J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Abundance and Botanical Origin of Cheirolin

Biosynthetic Pathways and Enzymatic Transformations of Cheirolin

Glucosinolate-Myrosinase System: Hydrolysis to Cheirolin

The glucosinolate-myrosinase system acts as a chemical defense mechanism in plants of the order Brassicales fishersci.caguidetopharmacology.orgresearchgate.netfishersci.ca. This system relies on the spatial separation of glucosinolates and the enzyme myrosinase (thioglucoside glucohydrolase, EC 3.2.1.147) within plant tissues guidetopharmacology.orgresearchgate.net. Glucosinolates are stored in vacuoles, while myrosinase is typically located in separate myrosin cells or other compartments guidetopharmacology.orgresearchgate.net.

Upon tissue damage, such as through herbivory or mechanical disruption, the compartmentalization is breached, allowing myrosinase to come into contact with glucosinolates guidetopharmacology.orgresearchgate.net. Myrosinase catalyzes the hydrolysis of the thioglucoside bond in glucosinolates, yielding an unstable aglycone fishersci.caresearchgate.net. This aglycone then undergoes spontaneous rearrangement. In the case of glucothis compound (B91262), the precursor to this compound, this hydrolysis and rearrangement primarily lead to the formation of this compound, which is chemically known as 1-isothiocyanato-3-(methylsulfonyl)propane fishersci.canih.govmdpi.com. The specific products of glucosinolate hydrolysis, including the ratio of isothiocyanates to nitriles and other compounds, can be influenced by factors such as pH and the presence of specifier proteins fishersci.camdpi.com.

Glucothis compound has been identified as 3-(methylsulfonyl)propyl glucosinolate caldic.comgcirc.orgnih.gov. The enzymatic hydrolysis of glucothis compound by myrosinase is a key step in releasing the bioactive isothiocyanate this compound nih.gov.

Elucidation of Glucothis compound Biosynthesis Pathways

Glucosinolate biosynthesis pathways in plants have been extensively studied, revealing a complex series of enzymatic steps starting from amino acid precursors nih.gov. The biosynthesis of aliphatic glucosinolates, including glucothis compound, is derived from methionine mdpi.com.

The pathway generally involves three main phases: chain elongation of the precursor amino acid, formation of the core glucosinolate structure, and modification of the side chain nih.gov. For methionine-derived glucosinolates, the side chain undergoes elongation through a cycle involving deamination, condensation with acetyl-CoA, isomerization, and oxidative decarboxylation, catalyzed by specific enzymes such as branched-chain amino acid aminotransferase (BCAT) and methylthioalkylmalate synthase (MAMS) mdpi.com.

Following chain elongation, the modified amino acid is converted into an aldoxime, a step catalyzed by cytochrome P450 enzymes or other monooxygenases. The aldoxime then undergoes further transformations, including glucosylation and sulfation, to form the core glucosinolate structure. Finally, side chain modifications, such as oxidation of the sulfur atom, occur to yield the diverse range of aliphatic glucosinolates nih.gov. In the case of glucothis compound, the methylthio group of a methionine-derived precursor is oxidized to a methylsulfonyl group during the side chain modification phase nih.gov.

Research has also explored the genes involved in glucosinolate biosynthesis and how environmental factors, such as nutrient availability, can influence their accumulation.

Metabolic Fates and Biotransformation of Isothiocyanates, Including this compound

Upon ingestion, isothiocyanates like this compound undergo metabolic transformations in the body. A primary pathway for the biotransformation of absorbed isothiocyanates is the mercapturic acid pathway.

This pathway is initiated by the rapid conjugation of the isothiocyanate with glutathione (B108866) (GSH). This reaction is catalyzed by glutathione S-transferase (GST) enzymes, which are abundant in the liver and other tissues. The resulting glutathione conjugate is then sequentially metabolized. This involves the removal of a glutamic acid residue by γ-glutamyl transferase (GT) and the cleavage of the glycine (B1666218) residue by a dipeptidase (cysteinoglycinase). The final step is the N-acetylation of the cysteine conjugate, catalyzed by N-acetyltransferase (AT), which yields the mercapturic acid. These mercapturic acids are generally more water-soluble than the parent isothiocyanates and are subsequently excreted in the urine.

Beyond this primary detoxification route, isothiocyanates are also known to modulate the activity of various enzymes involved in xenobiotic metabolism, including phase I and phase II biotransformation enzymes. Studies have compared the ability of different isothiocyanates, including this compound, to induce phase II detoxification enzymes like quinone reductase (QR) and GST in animal tissues. While many isothiocyanates showed inductive activity, this compound demonstrated little effect at a low dose in one study.

Biotransformation of glucosinolates and their hydrolysis products can also be influenced by the gut microbiota, which possesses enzymes capable of hydrolyzing glucosinolates to form isothiocyanates or nitriles.

Here is a summary of the metabolic fate of isothiocyanates like this compound:

| Step | Enzyme(s) Involved | Product | Location (primarily) |

| Conjugation with GSH | Glutathione S-transferase (GST) | S-(N-alkyl/arylthiocarbamoyl)glutathione | Liver, other tissues |

| Removal of Glutamic Acid | γ-Glutamyl transferase (GT) | S-(N-alkyl/arylthiocarbamoyl)cysteinylglycine | Extracellular space |

| Removal of Glycine | Dipeptidase (Cysteinoglycinase) | S-(N-alkyl/arylthiocarbamoyl)cysteine | Extracellular space |

| N-Acetylation | N-acetyltransferase (AT) | Mercapturic acid (N-acetylcysteine conjugate) | Liver, other tissues |

| Excretion | N/A | Mercapturic acid | Urine |

Chemical Synthesis and Derivatization Strategies for Cheirolin

Total Synthesis Approaches to Cheirolin

The total synthesis of this compound, or 3-(methylsulfonyl)propyl isothiocyanate, can be achieved through a multi-step process starting from readily available materials. A common strategy for synthesizing isothiocyanates involves the reaction of a primary amine with a thiocarbonyl transfer reagent. A plausible synthetic route for this compound would start with a precursor such as 3-(methylthio)propan-1-amine. This starting material can then be converted to the corresponding isothiocyanate, followed by oxidation of the sulfide (B99878) to a sulfone.

A key step in many isothiocyanate syntheses is the use of thiophosgene (B130339) (CSCl₂) or its equivalents. For instance, the synthesis of the related compound 3-(methylthio)propyl isothiocyanate involves the reaction of 3-(methylthio)propylamine (B146394) with thiophosgene. chemicalbook.com This reaction provides a direct method to form the isothiocyanate functional group.

The general steps for a laboratory-scale synthesis of this compound could be outlined as follows:

Formation of the Isothiocyanate: The primary amine, 3-(methylsulfonyl)propylamine, would be reacted with a thiocarbonyl source. While thiophosgene is effective, its high toxicity has led to the development of alternative reagents.

Alternative Pathway: An alternative and more common approach would be to start with 3-(methylthio)propylamine, convert it to 3-(methylthio)propyl isothiocyanate, and then oxidize the thioether to the sulfone. This sequence avoids handling the potentially more complex 3-(methylsulfonyl)propylamine. The oxidation of the sulfide to the sulfone can be achieved using standard oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

While a specific, detailed total synthesis of this compound from simple starting materials is not extensively documented in readily available literature, the synthesis of structurally similar isothiocyanates provides a clear and established framework for its production. chemicalbook.com The principles of total synthesis, which involve the complete chemical synthesis of a complex molecule from simple, commercially available precursors, are well-established and can be applied to this compound. nih.govnih.govrsc.orgyoutube.com

| Starting Material | Key Reagent | Intermediate Product | Final Product |

| 3-(Methylthio)propylamine | Thiophosgene (CSCl₂) | 3-(Methylthio)propyl isothiocyanate | This compound (after oxidation) |

| 3-(Methylsulfonyl)propylamine | Thiophosgene (CSCl₂) | - | This compound |

Synthetic Pathways for this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives allows for the exploration of structure-activity relationships. Analogues of this compound can be synthesized by modifying the carbon chain length, the oxidation state of the sulfur atom, or by introducing different functional groups.

A primary analogue of this compound is 3-(methylthio)propyl isothiocyanate, where the sulfonyl group is replaced by a thioether. The synthesis of this compound is straightforward and has been reported from 3-(methylthio)propylamine and thiophosgene. chemicalbook.com Another closely related analogue is iberin (B1674146), or 3-methylsulfinylpropyl isothiocyanate, which has a sulfoxide (B87167) group instead of a sulfone. nih.gov This can be synthesized by the controlled oxidation of 3-(methylthio)propyl isothiocyanate.

Derivatization of this compound or its precursors can be used to introduce new functionalities or to prepare samples for analytical purposes. sigmaaldrich.com For example, the amino group of the precursor amine, 3-(methylsulfonyl)propylamine, can be derivatized before the formation of the isothiocyanate group. Common derivatization reactions for amines include acylation or reaction with chiral derivatizing agents to determine enantiomeric purity. nih.govresearchgate.net

Some synthetic pathways for analogues include:

Varying the Alkyl Chain: Starting with amino alcohols of different chain lengths, followed by conversion to the corresponding thioether and then to the isothiocyanate and sulfone.

Modifying the Sulfur Group: Using different alkyl or aryl thiols to create a range of thioether precursors, which can then be oxidized to the corresponding sulfoxides or sulfones.

Below is a table of some this compound analogues and their synthetic precursors:

| Analogue Name | Chemical Structure | Key Precursor |

| 3-(Methylthio)propyl isothiocyanate | CH₃S(CH₂)₃NCS | 3-(Methylthio)propylamine |

| Iberin (3-Methylsulfinylpropyl isothiocyanate) | CH₃S(O)(CH₂)₃NCS | 3-(Methylthio)propyl isothiocyanate |

| Ethyl-analogue of this compound | CH₃CH₂SO₂(CH₂)₃NCS | 3-(Ethylthio)propylamine |

Sustainable Synthesis Methodologies for Isothiocyanates

The traditional synthesis of isothiocyanates often involves hazardous reagents like thiophosgene or carbon disulfide. In recent years, there has been a significant push towards developing more sustainable and greener synthetic methods. rsc.orgresearchgate.net These methods aim to reduce the use of toxic substances, improve energy efficiency, and utilize renewable resources.

One promising approach is the use of chemoenzymatic strategies. nih.govrsc.org This involves combining biological transformations with chemical synthesis steps to create more environmentally friendly processes. For example, enzymes can be used to produce precursor amines from renewable sources like amino acids, which are then converted to isothiocyanates using less hazardous chemical methods.

Other sustainable approaches for isothiocyanate synthesis include:

Use of Elemental Sulfur: Reactions utilizing elemental sulfur as the sulfur source are being explored as a greener alternative to traditional thiocarbonyl reagents.

Catalytic Methods: The development of catalytic methods that can facilitate the conversion of amines to isothiocyanates with high efficiency and selectivity under mild conditions.

Flow Chemistry: Continuous flow systems can offer better control over reaction conditions, improve safety, and allow for easier scale-up, contributing to a more sustainable process. nih.gov

These modern synthetic strategies are crucial for the future production of this compound and other isothiocyanates, aligning with the principles of green chemistry. chemistryworld.com

| Sustainable Method | Key Features | Advantages |

| Chemoenzymatic Synthesis | Combination of enzymatic and chemical steps | Use of renewable feedstocks, mild reaction conditions. nih.govrsc.org |

| Elemental Sulfur-based Reactions | Uses elemental sulfur as the sulfur source | Avoids highly toxic reagents like thiophosgene. |

| Catalytic Approaches | Employs catalysts to promote the reaction | High efficiency, selectivity, and milder conditions. |

| Continuous Flow Synthesis | Reactions are performed in a continuous stream | Improved safety, scalability, and process control. nih.gov |

Biological Activities and Molecular Mechanisms of Cheirolin

Cheirolin's Influence on Cellular Signaling Pathways

Activation of the Nrf2/ARE Pathway by this compound

This compound has been identified as a potent inducer of the Nrf2 pathway abcam.com. The Nrf2 (NF-E2-related factor 2) pathway is a crucial cellular defense mechanism that regulates the expression of antioxidant and phase II detoxification enzymes through binding to the Antioxidant Response Element (ARE) in gene promoters mdpi.comnih.gov. Activation of this pathway is vital for protecting cells against oxidative stress and inflammation mdpi.comnih.gov. This compound, as a sulfonyl analogue, increases the mRNA and protein levels of enzymes like heme oxygenase 1 and γ-glutamylcysteine synthetase, demonstrating similar potency to other known Nrf2 inducers such as Iberverin and Iberin (B1674146) abcam.com. This activation suggests a role for this compound in enhancing the cellular antioxidant defense system mdpi.comnih.gov.

Modulation of Inflammatory Pathways by this compound (e.g., NF-κB, COX-2, iNOS)

Isothiocyanates (ITCs), the class of compounds to which this compound belongs, are known to interact with several biological pathways, including the NF-κB pathway, thereby modulating immune responses mdpi.com. The NF-κB (nuclear factor-kappa B) pathway is a key regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, adhesion molecules, and inducible enzymes like COX-2 and iNOS mdpi.comresearchgate.net. Modulation of this pathway can influence the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) mdpi.comresearchgate.net. While direct studies specifically detailing this compound's modulation of NF-κB, COX-2, and iNOS were not extensively found, other ITCs have shown the ability to inhibit NF-κB activation and reduce the expression of inflammatory mediators mdpi.commdpi.comnih.govcore.ac.ukfrontiersin.orgmdpi.com. The shared structural characteristics and biological activities within the ITC class suggest a potential for this compound to exert similar modulatory effects on these inflammatory pathways.

This compound in Anti-inflammatory Research

Research into the anti-inflammatory properties of compounds often involves both in vitro and in vivo studies to understand their effects at the cellular and organismal levels frontiersin.orgmdpi.comresearchgate.netnih.govnih.gov.

In Vitro Anti-inflammatory Effects of this compound

In vitro studies are essential for investigating the direct effects of compounds on inflammatory processes in cell cultures frontiersin.orgmdpi.comproquest.comnih.gov. These studies often involve exposing cells, such as macrophages, to inflammatory stimuli (e.g., LPS or TNF-α) and then assessing the compound's ability to reduce the production of pro-inflammatory mediators mdpi.comfrontiersin.orgmdpi.comnih.govfrontiersin.org. While specific in vitro studies focusing solely on this compound's anti-inflammatory effects were not prominently detailed, the known anti-inflammatory activities of other ITCs, often attributed to their modulation of pathways like NF-κB and Nrf2, suggest that this compound may also possess such properties mdpi.comnih.govcore.ac.ukdntb.gov.ua. Studies on other natural compounds and ITCs have demonstrated the reduction of key pro-inflammatory cytokines like TNF-α and IL-6 in macrophage-like cells nih.gov.

In Vivo Anti-inflammatory Studies Involving this compound

In vivo studies are conducted in living organisms, typically animal models, to evaluate the systemic anti-inflammatory effects of a compound mdpi.comresearchgate.netnih.govpublichealthtoxicology.com. These models often involve inducing inflammation (e.g., using carrageenan or LPS) and then observing the compound's ability to mitigate the inflammatory response, such as reducing edema or the levels of inflammatory markers mdpi.comnih.govfrontiersin.orgpublichealthtoxicology.com. While direct in vivo anti-inflammatory studies specifically on this compound were not extensively found, the anti-inflammatory effects observed for other related compounds and ITCs in various animal models of acute and chronic inflammation indicate a potential area of investigation for this compound mdpi.comnih.govresearchgate.netnih.govpublichealthtoxicology.com.

This compound in Anticancer Research

Isothiocyanates derived from cruciferous vegetables, including those structurally related to this compound, have garnered considerable attention in anticancer research due to their potential to influence various stages of carcinogenesis biomolther.orgnih.govresearchgate.netmdpi.comnih.gov. These compounds have demonstrated the ability to regulate cancer cell development by modulating target enzymes, controlling apoptosis, and blocking the cell cycle biomolther.orgresearchgate.net.

Cell Cycle Regulation and Apoptosis Induction by this compound

Cell cycle regulation and the induction of apoptosis are critical processes in maintaining tissue homeostasis and preventing the development of diseases, including cancer. researchgate.netnih.gov Aberrations in cell division or a failure to eliminate damaged cells through apoptosis can lead to uncontrolled proliferation and tumor formation. researchgate.net Isothiocyanates have been shown to influence these processes. magtechjournal.comwaocp.org While specific detailed research findings solely on this compound's direct impact on cell cycle regulation and apoptosis induction are not extensively detailed in the provided search results, studies on related ITCs like sulforaphane (B1684495) indicate that ITCs can induce cell cycle arrest and promote apoptosis in various cancer cell lines. dntb.gov.uaresearchgate.netoncotarget.com These mechanisms often involve the modulation of key regulators of the cell cycle and the activation of pro-apoptotic pathways. researchgate.netoncotarget.com The balance between cell cycle checkpoints and the initiation of apoptosis is considered critical in determining a cell's response to damage. researchgate.net

Impact of this compound on Carcinogen Metabolism and Detoxification Enzymes

Isothiocyanates are known to modulate the activity of enzymes involved in carcinogen metabolism and detoxification, specifically Phase I and Phase II enzymes. frontiersin.orgnih.gov Phase I enzymes, such as cytochrome P450 (CYP) enzymes, can activate procarcinogens, while Phase II enzymes are largely responsible for detoxifying carcinogens and facilitating their excretion. frontiersin.orgnih.gov Induction of Phase II enzymes is considered a significant mechanism of chemoprevention. nih.gov

Studies comparing the effects of various plant-derived ITCs, including this compound, on the induction of Phase II detoxification enzymes like quinone reductase (QR) and glutathione (B108866) S-transferase (GST) in rat tissues have been conducted. researchgate.netresearchgate.netresearchgate.netcapes.gov.br In one study, at a dose of 40 µmol/kg/day, this compound did not show an effect on increasing the levels of GST and QR in any of the tissues analyzed. researchgate.netresearchgate.netresearchgate.netcapes.gov.br This contrasted with other ITCs like allyl isothiocyanate, erucin, iberverin, and sulforaphane, which increased GST and QR activities in tissues such as the duodenum, forestomach, and urinary bladder. researchgate.netresearchgate.netcapes.gov.br The greatest effects for these other ITCs were observed in the urinary bladder. researchgate.netresearchgate.netcapes.gov.br

Preclinical Investigations of this compound's Antitumor Potential

Preclinical investigations explore the potential of compounds to inhibit tumor growth and development. Isothiocyanates, in general, have demonstrated antitumor activity in preclinical studies by influencing multiple pathways, including apoptosis, cell cycle progression, and oxidative stress. waocp.orgdntb.gov.ua While the provided search results highlight the antitumor potential of ITCs and mention this compound in the context of enzyme induction studies, detailed preclinical investigations specifically focused on this compound's antitumor efficacy are not extensively described. researchgate.netresearchgate.netresearchgate.netcapes.gov.br However, given its structural similarity to sulforaphane, an ITC with significant preclinical antitumor activity against various cancers researchgate.netwikipedia.orgwikipedia.orgnih.gov, this compound may also possess such potential, warranting further investigation. Sulforaphane, for instance, has shown efficacy against bladder cancer in preclinical studies. nih.gov

This compound's Antimicrobial Properties

Isothiocyanates are recognized for their antimicrobial properties and play a role in the defense mechanisms of plants against pathogens. nih.govmdpi.com The interest in plant antimicrobial properties is growing due to the increasing challenge of multi-drug-resistant microbes. nih.gov

Antibacterial Activities of this compound

Mechanisms of Antimicrobial Action of Isothiocyanates, Including this compound

The precise mechanisms by which isothiocyanates exert their antimicrobial effects are not fully understood, but research suggests several modes of action. umanitoba.caasm.org These mechanisms can involve disrupting bacterial cell membrane integrity, affecting energy metabolism, and inhibiting essential enzymes. nih.govumanitoba.camdpi.comasm.org For example, phenethyl isothiocyanate has been shown to disrupt the cell membrane integrity of Staphylococcus aureus and decrease ATP production. mdpi.com Allyl isothiocyanate has been reported to affect cell membrane integrity and inhibit enzymes like thioredoxin reductase and acetate (B1210297) kinase in E. coli. nih.gov Some ITCs may also affect bacterial quorum sensing and biofilm formation. nih.govmdpi.com While specific mechanistic details for this compound are not provided, it is plausible that it shares some of these general mechanisms observed for other isothiocyanates. ITCs can also induce intracellular protein aggregation in bacteria. asm.org

Antioxidant Activities of this compound and Related Compounds

Isothiocyanates, including this compound, are known to possess antioxidant activities. bio-connect.nltargetmol.cnnih.govcambridge.orgtandfonline.com Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS) and oxidative stress. frontiersin.orgcambridge.org Oxidative stress is implicated in the development of various chronic diseases, including cancer. frontiersin.orgresearchgate.net

This compound is described as an antioxidant and a sulfonyl analog of sulforaphane, which also exhibits antioxidant properties. bio-connect.nltargetmol.cnnih.govnih.govcambridge.org The antioxidant effects of ITCs are often linked to their ability to induce Phase II detoxification enzymes, which are involved in the detoxification of reactive species. frontiersin.orgnih.govcambridge.org While this compound's effect on the induction of QR and GST was not observed at a specific low dose in a rat study researchgate.netresearchgate.netresearchgate.netcapes.gov.br, other ITCs are potent inducers of these enzymes, contributing to their antioxidant defense. frontiersin.orgnih.govcambridge.org The prooxidant effect of ITCs at low concentrations can stimulate the antioxidant cellular response in eukaryotic cells. asm.org

Immunomodulatory Effects of this compound

Isothiocyanates (ITCs), including this compound, have been investigated for their ability to modulate the immune system, primarily through their influence on inflammatory pathways and antioxidant defense mechanisms. nih.govdntb.gov.uamdpi.comacs.orgnih.govresearchgate.net A key mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govscilit.commdpi.comacs.orgnih.govrjpharmacognosy.ir Nrf2 is a transcription factor that plays a critical role in regulating the expression of antioxidant and detoxification enzymes, which can help protect cells from oxidative stress and inflammation. mdpi.comacs.orgrjpharmacognosy.ir Studies have indicated that this compound, along with other ITCs like iberverin and iberin, can induce Nrf2-dependent gene expression in cultured fibroblasts, potentially enhancing antioxidant defense and stress response mechanisms. scilit.comrjpharmacognosy.ir This induction of Nrf2 by ITCs is suggested to contribute to protection against various complications, including chronic inflammatory diseases. rjpharmacognosy.ir

Another significant pathway modulated by ITCs is the nuclear factor kappa-light-chain-enhancer of activated B-cell (NF-κB) signaling pathway. mdpi.comnih.gov NF-κB is a crucial regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes and cytokines. mdpi.comnih.gov ITCs have demonstrated the ability to inhibit NF-κB activation, leading to a reduction in the production of pro-inflammatory cytokines. mdpi.comnih.gov This dual action of activating Nrf2 and inhibiting NF-κB highlights the potential of ITCs, including this compound, in modulating the inflammatory response. mdpi.comnih.gov

While specific detailed research findings solely focused on this compound's direct effects on various immune cell types or cytokine production levels in isolation are less extensively reported compared to other ITCs like sulforaphane (SFN) or phenethyl isothiocyanate (PEITC), its inclusion in studies examining the Nrf2-inducing activity of ITCs underscores its potential in this area. nih.govscilit.comacs.orgrjpharmacognosy.ir Research on other ITCs provides insights into potential mechanisms that may also apply to this compound. For instance, studies on (R)-6-HITC, another ITC, have shown its ability to suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-17, IL-18, and TNF-α in LPS-stimulated murine peritoneal macrophages. acs.orgresearchgate.net This suppression is associated with the downregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and COX-2, and the inhibition of signaling pathways including JAK2/STAT3 and NF-κB. acs.orgresearchgate.net Given the shared structural characteristics and biological activities among different ITCs, similar mechanisms may contribute to the immunomodulatory effects of this compound. mdpi.comnih.gov

The modulation of cytokine production is a key aspect of immunomodulation. Cytokines are protein messengers that regulate inflammation and immune responses. clevelandclinic.org An overproduction of pro-inflammatory cytokines can lead to a "cytokine storm," an intense inflammatory response associated with tissue damage and organ dysfunction. dntb.gov.uamdpi.comclevelandclinic.org ITCs, by inhibiting NF-κB and activating Nrf2, can potentially attenuate the production of these pro-inflammatory cytokines, thus helping to modulate such excessive inflammatory responses. mdpi.comnih.gov

Advanced Analytical Methodologies in Cheirolin Research

Chromatographic Techniques for Cheirolin Analysis

Chromatography plays a crucial role in separating this compound from complex plant extracts or biological samples before detection and quantification. Both liquid chromatography (LC) and gas chromatography (GC) have been applied in this compound research.

Liquid Chromatography (LC) Applications

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of glucosinolates and their hydrolysis products, including isothiocyanates, especially for less volatile compounds aqpingredients.commdpi.com. LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for both qualitative and quantitative analysis, particularly for characterizing glucosinolate composition in less-studied species unibo.it. HPLC with UV detection can also be used for the analysis of certain glucosinolate breakdown products aqpingredients.com. Preparative HPLC on a C18 column has been successfully used for the purification of degradation products from isothiocyanates, utilizing mobile phases such as methanol (B129727) in water acs.org.

Gas Chromatography (GC) Applications

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a common technique for the analysis of volatile organic substances, including certain isothiocyanates and nitriles mdpi.comresearchgate.net. GC-FID (Gas Chromatography-Flame Ionization Detector) and GC-MS have been used for the analysis of glucosinolates after derivatization aqpingredients.comecomole.com. While GC-MS is applied for the analysis of isothiocyanates, volatile compounds like erucin, an ITC with an alkyl chain, can potentially degrade during GC-MS analysis, particularly at higher initial temperatures mdpi.com. To mitigate this, lower initial temperatures and splitless injection modes are sometimes chosen for GC-MS programs analyzing ITCs mdpi.com.

Spectrometric Methods for this compound Characterization and Quantification

Spectrometric methods provide crucial information about the structure and quantity of this compound. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are key techniques.

Mass Spectrometry (MS) in this compound Studies

Mass spectrometry, particularly when coupled with chromatography (GC-MS or LC-MS), is invaluable for the identification and structural elucidation of glucosinolates and their breakdown products like this compound aqpingredients.comunibo.it. Electron ionization (EI) is a common method for generating mass spectra in GC-MS analysis, and compounds are identified based on their retention time and EI fragmentation pattern, often by comparison with standard solutions and spectral libraries mdpi.com. High-resolution mass spectrometry (HRMS) and ESI-MS/MS have been used to determine the molecular formula and fragmentation patterns of compounds, aiding in structural confirmation acs.orgpnas.org. For instance, HR-ESI-MS has been used to confirm the molecular formula of degradation products based on their mass-to-charge ratio (m/z) acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the detailed structural elucidation of organic compounds, including this compound and its related substances acs.orgresearchgate.net. Both ¹H NMR and ¹³C NMR spectroscopy are routinely used to determine the arrangement of hydrogen and carbon atoms within the molecule acs.orgpnas.orgnih.gov. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC provide information about correlations between atoms, further aiding in confirming the structure acs.org. NMR data, including chemical shifts and coupling constants, are critical for the unambiguous identification of isolated compounds acs.orgnih.gov. Modern NMR techniques are considered highly effective for glucosinolate identification researchgate.net.

Method Development and Validation for this compound Detection

The development and validation of analytical methods for this compound are essential to ensure that the results obtained are accurate, precise, and reliable for the intended purpose emerypharma.comresearchgate.net. This process involves selecting and optimizing analytical procedures and demonstrating their suitability.

Method development involves defining the analytical objectives, selecting appropriate technology (such as HPLC, GC-MS, or NMR), and conducting studies to evaluate performance characteristics like specificity, accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness emerypharma.comresearchgate.netlcms.cz.

Method validation is the formal process of demonstrating that an analytical method is suitable for its intended use and capable of producing consistent and reliable results over time emerypharma.comrssl.com. This is typically performed according to established guidelines from regulatory bodies such as ICH (International Council for Harmonisation) and organizations like USP researchgate.netlcms.czrssl.com. Validation parameters include accuracy, precision, specificity, linearity, range, LOD, LOQ, ruggedness, and robustness emerypharma.comresearchgate.net. Specificity, for example, ensures the method can accurately identify the target analyte (this compound) in the presence of other components in the sample matrix researchgate.net.

The development and validation process ensures that analytical methods for this compound are fit for purpose, whether for qualitative identification or quantitative determination in various research or applied settings emerypharma.comlcms.cz.

Bioanalytical Methodologies for this compound and its Metabolites in Biological Matrices

Bioanalytical methods are essential for the quantitative determination of drugs and their metabolites in biological fluids such as blood, serum, plasma, and urine. These methods are crucial in various stages of drug development, including pharmacokinetic (PK) and toxicokinetic studies, to assess absorption, distribution, metabolism, and excretion (ADME) properties and to ensure the safety and efficacy of a compound. amazonaws.compnrjournal.comalwsci.comb-ac.co.ukchromatographyonline.com The analysis of this compound and its potential metabolites in biological matrices presents specific analytical challenges due to the complexity of these matrices and the physicochemical properties of the analytes.

Common biological matrices used for bioanalysis include whole blood, serum, plasma, urine, and tissues. pnrjournal.comslideshare.netnuvisan.com Sample preparation is a critical initial step in bioanalysis, aiming to remove interfering components from the biological matrix, concentrate the analyte of interest, and prepare the sample for subsequent analysis. b-ac.co.ukslideshare.net Techniques widely employed for sample preparation include protein precipitation, liquid-liquid extraction (LLE), and solid phase extraction (SPE). amazonaws.comb-ac.co.ukslideshare.netnuvisan.com Protein precipitation is a simple method often used to remove proteins, which can interfere with analytical techniques. amazonaws.com LLE separates analytes based on their differential solubility in two immiscible liquid phases. amazonaws.comb-ac.co.uk SPE involves the partitioning or adsorption of analytes onto a solid stationary phase from a liquid sample, offering advantages such as improved recovery and reduced solvent consumption compared to LLE. amazonaws.comb-ac.co.uk

Chromatographic techniques coupled with sensitive detectors are the cornerstone of bioanalytical methodologies for quantifying small molecules like this compound and its metabolites in biological samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. amazonaws.comb-ac.co.uk Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are particularly valuable in bioanalysis due to their high sensitivity, selectivity, and ability to provide structural information. pnrjournal.comb-ac.co.uk Liquid Chromatography-Mass Spectrometry (LC-MS) and specifically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold standard for the quantitative analysis of drugs and metabolites in biological matrices. pnrjournal.comalwsci.comb-ac.co.ukchromatographyonline.comresearchgate.net LC-MS/MS offers low detection limits and can quantify multiple analytes simultaneously. pnrjournal.comalwsci.com Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly useful for analyzing volatile or semi-volatile compounds, although LC-MS is more frequently used for biological samples. alwsci.comb-ac.co.ukmdpi.com For compounds that are not sufficiently volatile or are thermally unstable, derivatization may be required before GC-MS analysis to form volatile and stable derivatives. nih.govnih.gov

The development and validation of bioanalytical methods for this compound and its metabolites must adhere to regulatory guidelines to ensure the reliability and reproducibility of the results. pnrjournal.comnih.govresearchgate.net Key validation parameters include accuracy, precision, selectivity, sensitivity (limit of detection, LOD, and limit of quantification, LOQ), linearity, matrix effects, and stability. pnrjournal.comslideshare.netmedipharmsai.com Matrix effects, caused by co-eluting components from the biological sample, can influence the ionization of the analyte and affect the accuracy and sensitivity of MS-based methods. medipharmsai.com Strategies to minimize matrix effects include optimizing sample preparation procedures and using stable isotope-labeled internal standards. medipharmsai.com

While specific detailed research findings on the bioanalytical quantification of this compound and its metabolites in biological matrices were not extensively available in the provided search results, the general principles and techniques described for small molecule bioanalysis are applicable. Studies involving isothiocyanates, the class of compounds to which this compound belongs, often utilize GC-MS and LC-MS for detection and quantification in various matrices, including biological ones. nih.govmdpi.comresearchgate.netmdpi.com For instance, GC-MS has been used for the determination of other isothiocyanates in biological samples. mdpi.commdpi.com LC-MS/MS methods have also been developed for quantifying glucosinolate metabolites in human plasma and urine, highlighting the applicability of this technique for related compounds. mdpi.com

The choice of biological matrix (e.g., plasma, urine) can influence the analytical approach and the predictive power of the results for pharmacokinetic and metabolomic studies. nih.govnih.gov Sample collection and processing protocols, including handling time, temperature, and freeze/thaw cycles, are critical pre-analytical factors that can affect metabolite stability and the reliability of the data. nih.govi-med.ac.at

Based on the general methodologies used for similar compounds, a typical bioanalytical workflow for this compound and its metabolites in biological matrices would likely involve:

Sample Collection: Obtaining biological samples such as plasma or urine under controlled conditions, with appropriate anticoagulants or stabilizers if necessary. i-med.ac.at

Sample Preparation: Employing techniques like protein precipitation, LLE, or SPE to clean up the sample matrix and extract the analytes of interest. amazonaws.comb-ac.co.ukslideshare.net

Chromatographic Separation: Using HPLC or GC to separate this compound and its metabolites from endogenous matrix components. amazonaws.comalwsci.comb-ac.co.uk

Detection and Quantification: Utilizing highly sensitive and selective detectors, most commonly MS or MS/MS, to identify and quantify the analytes. pnrjournal.comalwsci.comb-ac.co.ukchromatographyonline.com

Method Validation: Rigorously validating the developed method according to regulatory guidelines to ensure its accuracy, precision, and reliability for the intended purpose. pnrjournal.comnih.govresearchgate.net

Although specific data tables for this compound bioanalysis were not found, the following table illustrates typical parameters considered in bioanalytical method validation, which would be relevant for this compound and its metabolites.

| Validation Parameter | Description | Acceptance Criteria (Typical) |

| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. | No significant interference from endogenous compounds or other analytes. |

| Sensitivity | The lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ). | LOD and LOQ should be appropriate for the expected concentration range in the study. |

| Linearity | The relationship between the instrument response and the concentration of the analyte. | Correlation coefficient (r²) typically ≥ 0.99. |

| Accuracy | The closeness of the measured value to the true concentration. | Within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The reproducibility of the measurements under the same conditions (intra-day) and over time (inter-day). | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) typically ≤ 15% (≤ 20% at the LLOQ). |

| Matrix Effect | The influence of the biological matrix on the ionization of the analyte. | Should be evaluated and compensated for, often using internal standards. |

| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration should remain within a defined percentage of the initial concentration. |

Future research in this compound bioanalysis would benefit from the development and validation of specific, sensitive, and robust methods for its quantification, along with the identification and characterization of its metabolites in relevant biological matrices. This would facilitate a deeper understanding of this compound's in vivo fate and support further investigations into its biological activities.

Emerging Research Frontiers and Future Directions for Cheirolin

Structure-Activity Relationship Studies of Cheirolin and its Analogues

The biological activity of this compound is intrinsically linked to its chemical structure, particularly the electrophilic isothiocyanate (-N=C=S) group. Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound molecule affect its biological efficacy and for the rational design of new analogues with enhanced or more specific activities.

A key area of investigation for this compound and its analogues is the induction of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. A comparative study of this compound and its structurally related homologues, iberverin and iberin (B1674146), which differ in the oxidation state of their sulfur atom, has provided valuable SAR insights. Research has demonstrated that this compound, along with iberverin and iberin, can significantly induce the nuclear translocation of Nrf2. nih.gov This activation of the Nrf2 pathway leads to the increased expression of downstream antioxidant and detoxification enzymes, such as heme oxygenase 1 (HO-1) and γ-glutamylcysteine synthetase (γGCS). nih.gov Notably, the potency of this compound, iberverin, and iberin in inducing Nrf2-dependent gene expression was found to be comparable to that of the well-studied isothiocyanate, sulforaphane (B1684495). nih.gov This suggests that the core isothiocyanate moiety and the length of the alkyl chain are critical determinants of Nrf2-inducing activity, while the oxidation state of the sulfur atom may have a more subtle influence.

The general principles of isothiocyanate SAR, which can be extrapolated to this compound, highlight the importance of the isothiocyanate group's reactivity. This group can readily react with nucleophilic residues on proteins, such as the thiol groups of cysteine residues, which is a key mechanism for their biological activity. nih.gov The nature of the side chain also plays a significant role in determining the specific biological effects. For instance, in a study of various isothiocyanates, the length of the alkyl chain and the presence of aromatic rings were found to influence their inhibitory potency against certain enzymes.

Future SAR studies on this compound could explore a wider range of synthetic analogues to further delineate the structural requirements for optimal activity. Modifications to the alkyl chain length, the introduction of different functional groups, and the synthesis of stereoisomers could provide a more detailed understanding of how this compound interacts with its molecular targets and could lead to the development of more potent and selective Nrf2 activators or inhibitors of other cellular processes.

Table 1: Comparison of Nrf2-Inducing Activity of this compound and its Analogues

| Compound | Chemical Structure | Key Structural Feature | Nrf2-Inducing Activity |

| This compound | CH₃SO₂(CH₂)₃NCS | Methylsulfonyl group | Potent inducer of Nrf2 nuclear translocation nih.gov |

| Iberverin | CH₃S(CH₂)₃NCS | Methylthio group | Potent inducer of Nrf2 nuclear translocation nih.gov |

| Iberin | CH₃SO(CH₂)₃NCS | Methylsulfinyl group | Potent inducer of Nrf2 nuclear translocation nih.gov |

| Sulforaphane | CH₃SO(CH₂)₄NCS | Methylsulfinyl group (longer alkyl chain) | Potent inducer of Nrf2 nuclear translocation nih.gov |

This compound in Multi-Omics Research (e.g., transcriptomics, proteomics)

The advent of multi-omics technologies, such as transcriptomics and proteomics, offers a powerful approach to comprehensively understand the cellular effects of bioactive compounds like this compound. While specific multi-omics studies focused solely on this compound are still emerging, research on other isothiocyanates provides a strong rationale for applying these techniques to elucidate this compound's mechanisms of action.

Transcriptomics involves the large-scale analysis of gene expression through the study of the transcriptome (the complete set of RNA transcripts). Transcriptomic studies on isothiocyanates have revealed their ability to modulate the expression of a wide range of genes involved in cellular defense, inflammation, cell cycle regulation, and apoptosis. For instance, studies on phenethyl isothiocyanate (PEITC) have used RNA sequencing to identify global gene expression changes in cancer models, revealing the modulation of pathways involved in inflammation and extracellular matrix formation. usda.gov Similarly, transcriptomic analysis of cells treated with allyl isothiocyanate (AITC) has shown significant alterations in the expression of genes related to fungal growth and aflatoxin production in Aspergillus flavus. nih.gov Given that this compound is a potent Nrf2 activator, transcriptomic studies would be invaluable in identifying the full spectrum of Nrf2-dependent and -independent genes and pathways regulated by this compound.

Proteomics , the large-scale study of proteins, is particularly relevant for understanding the effects of isothiocyanates due to their reactivity with protein nucleophiles. nih.gov Proteomic approaches can be used to identify the direct protein targets of this compound. nih.govresearchgate.netacs.orgoup.com By using techniques such as 2-D gel electrophoresis followed by mass spectrometry, researchers have identified numerous proteins that are covalently modified by isothiocyanates like PEITC and sulforaphane. nih.govacs.orgoup.com These protein targets are involved in a variety of cellular functions, providing insights into the molecular mechanisms underlying the biological activities of isothiocyanates. nih.govacs.org Given this compound's isothiocyanate group, it is highly likely to interact with a specific set of cellular proteins. Proteomic studies would be instrumental in identifying these protein targets, thereby elucidating its mechanism of action and potential off-target effects.

Future multi-omics research on this compound could involve integrated analyses of transcriptomic, proteomic, and metabolomic data to build a comprehensive picture of its cellular effects. This systems biology approach will be crucial for understanding the complex network of interactions that this compound influences within a cell and for identifying potential biomarkers of its activity.

This compound's Role in Plant Defense Mechanisms

This compound is a naturally occurring isothiocyanate produced by certain plants, particularly those in the Brassicaceae family. In plants, isothiocyanates are not present in their active form but are stored as stable precursors called glucosinolates. When plant tissue is damaged, for example, by herbivore feeding or pathogen attack, the enzyme myrosinase is released and hydrolyzes the glucosinolates to produce various bioactive compounds, including isothiocyanates. wikipedia.org This "mustard oil bomb" is a key component of the plant's chemical defense system. idw-online.de

The isothiocyanates released upon tissue damage can act as potent deterrents or toxins to a wide range of herbivores and pathogens. wikipedia.org Studies on various isothiocyanates have demonstrated their effectiveness in reducing herbivore survival and growth, as well as inhibiting fungal and bacterial pathogens. researchgate.netnih.gov For example, research has shown that isothiocyanates can negatively affect the performance of specialist herbivores like Pieris rapae. researchgate.net The toxicity of isothiocyanates is attributed to their ability to react with cellular nucleophiles, thereby disrupting essential physiological processes in the attacking organism. nih.gov

While direct studies on the specific role of this compound in the defense of its host plants are limited, its presence in plants known for their chemical defenses suggests that it plays a similar protective role. The methylsulfonyl group in this compound's structure may influence its stability, volatility, and reactivity, potentially tailoring its defensive properties to specific types of threats.

Future research in this area could focus on several key questions:

What is the specific spectrum of herbivores and pathogens that are deterred by this compound?

How does the production and release of this compound vary in response to different types of biotic stress?

Are there specialist herbivores or pathogens that have evolved mechanisms to detoxify or tolerate this compound?

Answering these questions will not only enhance our understanding of plant-insect and plant-pathogen interactions but could also have implications for agriculture, potentially leading to new strategies for pest and disease management based on natural plant defense mechanisms.

Computational and Bioinformatics Approaches in this compound Research

Computational and bioinformatics tools are becoming increasingly integral to natural product research, offering powerful methods to predict biological activities, elucidate mechanisms of action, and guide the design of new therapeutic agents. While specific computational studies on this compound are not yet abundant, the application of these approaches to isothiocyanates, in general, provides a framework for future research on this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method can be used to predict the binding of this compound to specific protein targets. For instance, molecular docking could be employed to model the interaction of this compound with the Nrf2-binding site of its negative regulator, Keap1. Such studies could provide insights into the structural basis for this compound's Nrf2-activating properties and help in the design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool. QSAR models correlate the chemical structure of a series of compounds with their biological activity. A QSAR study on the antimicrobial activity of various isothiocyanates has successfully identified key physicochemical properties, such as partial charge, polarity, and reactivity, that are important for their antibacterial effects. wur.nl A similar approach could be applied to this compound and its analogues to develop predictive models for their various biological activities, including Nrf2 induction and anticancer effects.

Bioinformatics plays a crucial role in analyzing the large datasets generated from multi-omics studies. As discussed in section 7.2, transcriptomic and proteomic analyses of this compound-treated cells will generate vast amounts of data on gene and protein expression changes. Bioinformatics tools are essential for interpreting this data, identifying significantly altered pathways, and constructing gene and protein interaction networks. This can help to reveal the broader biological impact of this compound and identify novel mechanisms of action. A chemoinformatic analysis of a large database of isothiocyanates has already been performed to classify them and predict their pharmaceutical properties, providing a foundation for more specific analyses of this compound. nih.gov

The integration of these computational and bioinformatics approaches will be a powerful strategy for accelerating this compound research. In silico methods can be used to prioritize analogues for synthesis and biological testing, to generate hypotheses about molecular mechanisms, and to make sense of complex biological data.

This compound as a Biochemical Reagent and Research Tool

The unique chemical properties and biological activities of this compound make it a potentially valuable tool for biochemical research. Its role as an Nrf2 activator and its reactivity as an isothiocyanate open up possibilities for its use as a chemical probe to investigate cellular processes.

As a potent inducer of the Nrf2 pathway, this compound can be used as a research tool to study the role of Nrf2 in various physiological and pathological conditions. nih.gov By treating cells or animal models with this compound, researchers can activate the Nrf2-dependent antioxidant response and investigate its downstream consequences. This could be particularly useful in studies of diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular diseases, and cancer. This compound could help to elucidate the specific roles of Nrf2 in these conditions and to identify new therapeutic targets within the Nrf2 pathway.

The electrophilic nature of the isothiocyanate group in this compound allows it to form covalent bonds with nucleophilic residues in proteins, particularly cysteine thiols. nih.gov This reactivity can be exploited to develop this compound-based chemical probes. For example, by attaching a reporter tag (such as a fluorophore or a biotin molecule) to this compound, it could be used to identify its direct protein targets within a complex biological sample. This approach, known as activity-based protein profiling (ABPP), is a powerful tool for target identification and drug discovery. Identifying the specific proteins that this compound interacts with would provide invaluable information about its mechanism of action and could reveal novel cellular functions.

Furthermore, the ability of this compound to modulate specific cellular pathways could be harnessed to develop it as a pharmacological tool to perturb and study these pathways. For example, its effects on Nrf2 signaling could be used to investigate the crosstalk between the antioxidant response and other signaling pathways, such as inflammation and apoptosis.

Q & A

Basic: How to formulate a focused research question on Cheirolin's mechanisms of action?

Methodological Answer:

- Step 1: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of the question .

- Step 2: Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to narrow variables. For example:

- Population: Specific biological systems (e.g., mammalian cell lines).

- Intervention: this compound dosage ranges or administration methods.

- Comparison: Baseline activity vs. treated conditions.

- Outcome: Quantifiable metrics (e.g., enzyme inhibition rates).

- Step 3: Ensure alignment with existing literature gaps identified through systematic reviews (see FAQ 3) .

Key Criteria for a Strong Research Question (Adapted from ):

| Criterion | Application to this compound Research |

|---|---|

| Feasible | Can be answered within resource constraints (e.g., lab access to this compound analogs). |

| Novel | Explores understudied aspects (e.g., epigenetic effects vs. known metabolic pathways). |

| Relevant | Addresses therapeutic potential or mechanistic uncertainties. |

Basic: What are best practices for designing reproducible experiments with this compound?

Methodological Answer:

- Experimental Design:

- Include positive and negative controls (e.g., known inhibitors for bioactivity assays) .

- Standardize this compound purity verification methods (e.g., HPLC, NMR) and storage conditions to minimize batch variability .

- Documentation:

- Detail synthesis protocols (if applicable), including reaction times, solvents, and catalysts. For published methods, cite sources explicitly .

- Use structured templates (see example below) to ensure consistency :

| Parameter | Description | Example for this compound |

|---|---|---|

| Concentration Range | Tested dosages | 0.1–100 µM in cell assays |

| Replicates | Number of independent trials | ≥3 biological replicates |

| Statistical Analysis | Methods for significance testing | ANOVA with post-hoc Tukey test |

- Reproducibility: Share raw data and analysis scripts in supplementary materials .

Basic: How to conduct a systematic literature review on this compound's biological activity?

Methodological Answer:

- Search Strategy:

- Use databases (PubMed, SciFinder, EMBASE) with keywords: This compound, bioactivity, mechanism, structure-activity relationship .

- Apply MeSH terms for precision (e.g., "Small Molecule Libraries/therapeutic use") .

- Inclusion/Exclusion Criteria:

- Include: Peer-reviewed studies with full experimental details (1990–2025).

- Exclude: Non-English articles, non-peer-reviewed sources (e.g., ) .

- Data Synthesis:

- Overreliance on secondary sources (e.g., reviews instead of primary papers).

- Ignoring contradictory data (see FAQ 4).

Advanced: How to resolve contradictions in this compound's reported bioactivity data?

Methodological Answer:

- Root-Cause Analysis:

- Replication Studies:

- Reproduce conflicting experiments with standardized protocols .

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) to validate results .

- Meta-Analysis:

- Apply random-effects models to quantify heterogeneity across datasets .

Example Contradiction Resolution Workflow :

Identify outlier datasets.

Audit methodological variables (e.g., this compound solubility in DMSO vs. aqueous buffers).

Conduct controlled experiments to isolate confounding factors.

Advanced: What methods optimize this compound's synthesis yield and purity?

Methodological Answer:

- Synthesis Optimization:

- Screen catalysts (e.g., Pd/C vs. Raney Ni) and solvents (e.g., ethanol vs. THF) for step efficiency .

- Monitor reaction progress via TLC or LC-MS to terminate at peak yield .

- Purity Enhancement:

- Use gradient chromatography for difficult separations.

- Characterize intermediates with HRMS and 2D-NMR to confirm structural integrity .

Yield Optimization Table (Hypothetical Data):

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| A | Pd/C | Ethanol | 72 | 98 |

| B | Raney Ni | THF | 65 | 95 |

Advanced: How to integrate computational and experimental data to study this compound's mechanism of action?

Methodological Answer:

- Computational Modeling:

- Perform molecular docking (e.g., AutoDock Vina) to predict this compound-target binding affinities .

- Validate with MD simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes .

- Experimental Validation:

- Use SPR (Surface Plasmon Resonance) to measure binding kinetics in vitro .

- Corrogate computational predictions with mutagenesis studies (e.g., alanine scanning) .

Integration Workflow :

Generate hypotheses via in silico screening.

Test top candidates in biochemical assays.

Refine models iteratively with experimental feedback.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.